2,2-Difluoro-2-(4-methoxyphenyl)acetic acid
Overview
Description
“2,2-Difluoro-2-(4-methoxyphenyl)acetic acid” is a chemical compound with the molecular formula C9H8F2O3 . It has a molecular weight of 202.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2,2-Difluoro-2-(4-methoxyphenyl)acetic acid” is 1S/C9H8F2O3/c1-14-7-4-2-6 (3-5-7)9 (10,11)8 (12)13/h2-5H,1H3, (H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 303.8±42.0 °C and a predicted density of 1.324±0.06 g/cm3 . Its pKa value is predicted to be 1.06±0.10 .Scientific Research Applications
Synthesis of Chroman-4-one Derivatives
This compound is used in the synthesis of 3-aryldifluoromethyl-containing chroman-4-one derivatives . The process involves a silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes . The addition of aryldifluoromethyl radicals in situ produced from easily accessible gem-difluoroarylacetic acids to unactivated double bonds in 2-allyloxybenzaldehyde is an effective route to access a series of 3-aryldifluoromethyl-containing chroman-4-one derivatives .
Building Block for Complex Molecules
2,2-Difluoro-2-(4-methoxyphenyl)acetic acid can serve as a building block for the synthesis of more complex molecules. The difluoroacetate group can be a reactive site for further chemical transformations, while the methoxyphenyl group can provide a site for introducing additional functionalities.
Metabolite Determination
Related compounds have been used in the determination of metabolites in human plasma and urine. This suggests potential applications in the field of bioanalysis.
Internal Standards for Quantitation
Related compounds have been used as internal standards for quantitation in biological samples. This suggests potential applications in the field of analytical chemistry.
Physiological Activity Modulation
The introduction of a difluoromethylene group into organic molecules can improve chemical, physical properties and the physiological activity of the parent molecule . It can also affect their binding affinity, metabolic stability, lipophilicity, and membrane permeability and bioactivity, as well as modulate pharmacokinetic behavior and penetration in biological tissues .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.
Mechanism of Action
properties
IUPAC Name |
2,2-difluoro-2-(4-methoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-7-4-2-6(3-5-7)9(10,11)8(12)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTZQAFEAUPCKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(4-methoxyphenyl)acetic acid | |
CAS RN |
1027513-97-8 | |
Record name | 2,2-difluoro-2-(4-methoxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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